molecular formula C17H13F3N2 B8752736 5-(4-methylphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 515845-18-8

5-(4-methylphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B8752736
M. Wt: 302.29 g/mol
InChI Key: UHIHPRCEHZQZCL-UHFFFAOYSA-N
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Patent
US07202367B2

Procedure details

This compound was isolated by silica gel chromatography following arylation of 3-trifluoromethyl-5-(p-tolyl)-1H pyrazole using iodobenzene as described in Example 1.1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:16])([F:15])[C:3]1[CH:7]=[C:6]([C:8]2[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=2)[NH:5][N:4]=1.I[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>>[C:18]1([N:5]2[C:6]([C:8]3[CH:9]=[CH:10][C:11]([CH3:14])=[CH:12][CH:13]=3)=[CH:7][C:3]([C:2]([F:1])([F:15])[F:16])=[N:4]2)[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=NNC(=C1)C1=CC=C(C=C1)C)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was isolated by silica gel chromatography

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)N1N=C(C=C1C1=CC=C(C=C1)C)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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